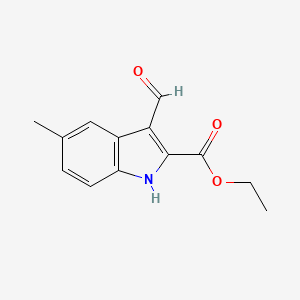

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 5-methylindole as the starting material.

Reaction Steps: The compound can be synthesized through a series of reactions including formylation, methylation, and esterification.

Conditions: The reactions are usually carried out under controlled conditions, often involving the use of strong bases or acids, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different chemical properties.

Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as carboxylic acids and aldehydes.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Substituted indoles with different functional groups.

Mecanismo De Acción

Target of Action

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and are prevalent in many natural products and drugs . They play a significant role in cell biology and are used for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known for their diverse biological activities and therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on various biochemical processes, including energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles. Understanding the transport mechanisms is crucial for predicting the compound’s effects in vivo .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation .

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with hydroxyl and methyl groups.

Ethyl 2-methylindole-3-carboxylate: Similar structure but with different substitution patterns.

Uniqueness: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is unique due to its specific combination of formyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₃NO₃

- Molecular Weight : 233.25 g/mol

- Functional Groups : Contains both formyl and carboxylate groups, contributing to its reactivity and biological activity.

The compound's structure is significant as it influences its interaction with biological targets, impacting various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators.

- Cell Signaling Modulation : this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. It may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values suggest significant efficacy in inhibiting bacterial growth.

Biological Activities

The compound has demonstrated a range of biological activities:

- Antiviral Activity : Indole derivatives, including this compound, have shown potential in inhibiting viral replication.

- Anticancer Properties : this compound has been studied for its antiproliferative effects against various cancer cell lines. For instance, it has been noted to exhibit significant activity against melanoma and breast cancer cell lines .

- Anti-inflammatory Effects : By inhibiting inflammatory pathways, the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity Study : A study evaluated the compound's effects on various cancer cell lines, revealing significant inhibition of cell growth with IC50 values indicating potent activity against specific types of cancer cells .

- Antimicrobial Efficacy Evaluation : Research assessing the antimicrobial properties showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibiotic agent .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound binds to specific enzymes, leading to reduced activity of inflammatory mediators. This provides a biochemical basis for its anti-inflammatory effects.

Propiedades

IUPAC Name |

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQMHUCEKZOCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407619 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79652-35-0 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.